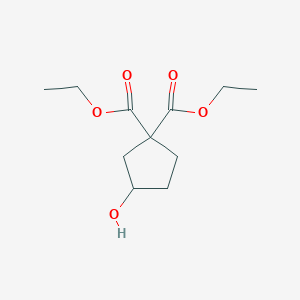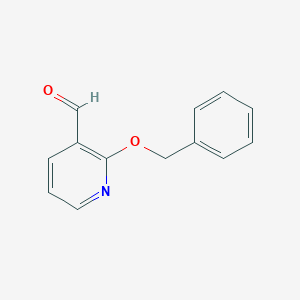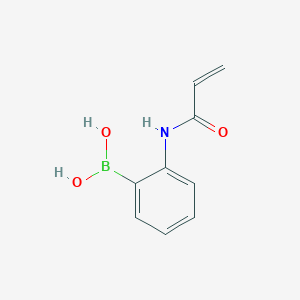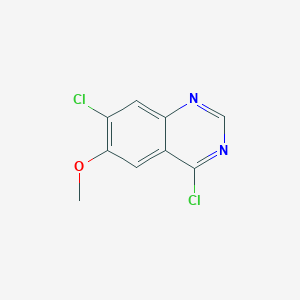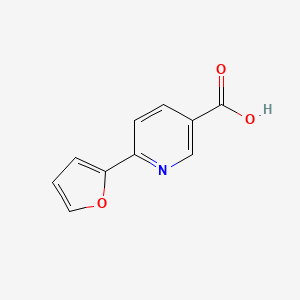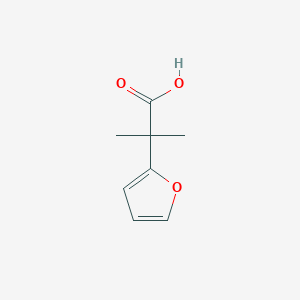
2-(2-Furyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)-2-methylpropanoic acid is a chemical compound that is part of the furan family . Furans are compounds that contain a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of 2-(2-Furyl)-2-methylpropanoic acid and its derivatives often starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Piperidinium acetate is used as a catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are then esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Molecular Structure Analysis
The molecular structure of 2-(2-Furyl)-2-methylpropanoic acid can be analyzed using various spectroscopy techniques . For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Furyl)-2-methylpropanoic acid are diverse and can lead to a variety of products . For instance, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthetic Approaches and Chemical Properties : Research has been focused on synthesizing various derivatives of furyl-containing compounds and exploring their chemical properties. For example, furylpropenoic acid derivatives were studied for their aggregation properties and molecular interactions, revealing insights into their structural motifs and potential for forming complex assemblies in solution and solid states (Pálinkó & Körtvélyesi, 2001). Another study explored the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes furyl derivatives, demonstrating their potential in asymmetric synthesis (Hermán et al., 2009).
Materials Science and Catalysis
- Catalytic Applications : Research on furyl-containing building blocks for organic materials has shown that these compounds can be synthesized through cascade reactions, demonstrating their potential application in materials chemistry (Eshmemet’eva et al., 2022). This highlights the utility of furyl derivatives in developing new materials with unique properties.
Pharmaceutical and Biological Applications
- Biological Activity : The synthesis and biological evaluation of furyl derivatives have shown significant promise. For instance, studies on the synthesis of furyl-containing compounds from the roots of Polyalthia evecta revealed compounds with antiplasmodial and antiviral activities, indicating their potential in developing new therapeutics (Kanokmedhakul et al., 2006). Another research area involves exploring the chemical synthesis of furylphthalides, which are crucial for synthesizing biologically active heterocyclic systems, showing their relevance in pharmaceutical chemistry (Shpuntov et al., 2015).
Orientations Futures
The future directions for research on 2-(2-Furyl)-2-methylpropanoic acid and similar compounds involve the development of sustainable synthesis methods and the exploration of their potential applications . For instance, furan platform chemicals, which include 2-(2-Furyl)-2-methylpropanoic acid, are being explored for their potential to replace traditional resources such as crude oil .
Propriétés
IUPAC Name |
2-(furan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVISZPEHSSMCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

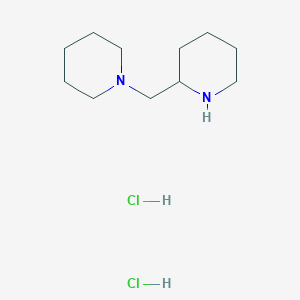
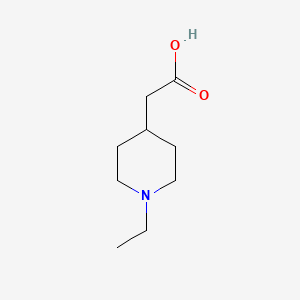
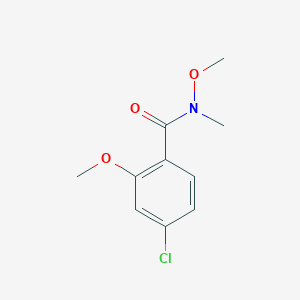
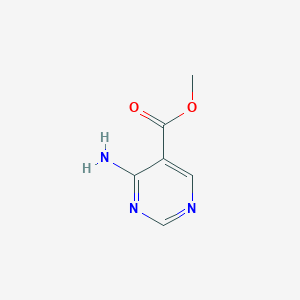
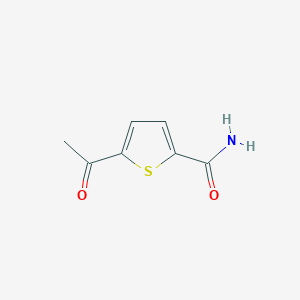
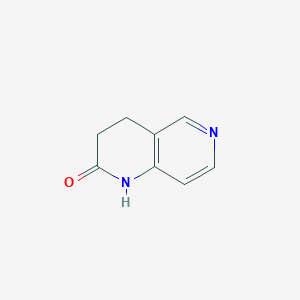
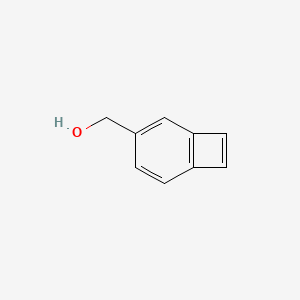
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
